

# A Technical Guide to the Biological Functions of Sulfated Human Gastrin I

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## Compound of Interest

Compound Name: **Gastrin I (human) (sulfated)**

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## Introduction

Gastrin is a crucial peptide hormone that plays a primary role in the regulation of gastric acid secretion and the maintenance of the gastric mucosa.<sup>[1]</sup> It exists in various isoforms, with Gastrin I being a prominent form in humans. A key post-translational modification of Gastrin I is the sulfation of its tyrosine residue, leading to the formation of sulfated Gastrin I (Gastrin II). While both sulfated and non-sulfated forms are biologically active, the significance of this sulfation has been a subject of extensive research. This technical guide provides an in-depth overview of the core biological functions of sulfated human Gastrin I, with a focus on quantitative data, experimental methodologies, and signaling pathways.

## Data Presentation: Quantitative Analysis of Sulfated Gastrin I Bioactivity

The biological activity of sulfated Gastrin I has been quantified in various studies, particularly in comparison to its non-sulfated counterpart and other gastrin-related peptides. The following tables summarize key quantitative data from the literature.

Table 1: Comparative Effects of Sulfated and Non-Sulfated Gastrin-17 on Gastric Acid Secretion in Humans<sup>[2][3][4]</sup>

Parameter	Sulfated Gastrin-17	Non-Sulfated Gastrin-17	Significance
Maximal Acid Response (mmol/h)	35.7 +/- 4.3	39.8 +/- 7.5	Not Significant (NS)
50% Effective Dose (pmol/kg/h)	22.2 +/- 6.7	29.3 +/- 5.8	Not Significant (NS)
50% Effective Serum Concentration (pmol/l)	34.7 +/- 5.0	42.5 +/- 11.8	Not Significant (NS)

Table 2: Pharmacokinetics of Sulfated and Non-Sulfated Gastrin Peptides in Humans[5][6]

Peptide	Half-life (min)	Metabolic Clearance Rate (MCR) (ml·kg <sup>-1</sup> ·min <sup>-1</sup> )	Apparent Volume of Distribution (Vd) (ml/kg)
Non-sulfated Gastrin-17	5.3 ± 0.3	16.5 ± 1.3	124.3 ± 9.6
Sulfated Gastrin-6	2.1 ± 0.3	42.8 ± 3.7	139.0 ± 30.5
Non-sulfated Gastrin-6	1.9 ± 0.3	139.4 ± 9.6	392.0 ± 81.6

Table 3: Receptor Binding Affinities (Kd) for Gastrin and CCK Receptors[7]

Peptide	Gastrin Receptor (Kd, nM)	CCK Receptor (Relative Potency)
Sulfated Gastrin-17 (Gastrin-17-II)	0.08	des(SO <sub>3</sub> )CCK-8 = Gastrin-17-II > Gastrin-17-I
Non-sulfated Gastrin-17 (Gastrin-17-I)	1.5	
CCK-8	0.4	CCK-8 >> des(SO <sub>3</sub> )CCK-8
Desulfated CCK-8	28	

## Core Biological Functions

Sulfated human Gastrin I, like its non-sulfated form, exerts its physiological effects primarily through the cholecystokinin B (CCKB) receptor, also known as the gastrin receptor.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Regulation of Gastric Acid Secretion

A primary and well-established function of gastrin is the stimulation of gastric acid secretion from parietal cells in the stomach lining.[\[1\]](#)[\[11\]](#) Studies in humans have shown that sulfated and non-sulfated Gastrin-17 have similar potencies in stimulating gastric acid secretion, with no significant difference in their maximal acid response or effective doses.[\[2\]](#)[\[3\]](#)[\[4\]](#) The process is initiated by the binding of gastrin to CCKB receptors on enterochromaffin-like (ECL) cells, which triggers the release of histamine.[\[11\]](#)[\[12\]](#) Histamine then acts on H<sub>2</sub> receptors on parietal cells to stimulate the H<sup>+</sup>/K<sup>+</sup> ATPase proton pump, leading to acid secretion.[\[13\]](#)

## Trophic Effects on Gastric Mucosa

Gastrin is a potent trophic factor for the gastric mucosa, promoting the proliferation and maintenance of gastric epithelial cells.[\[1\]](#)[\[5\]](#) This includes stimulating the maturation of parietal cells and the growth of the fundic mucosa.[\[14\]](#) The mitogenic effects of gastrin are mediated through the CCKB receptor and involve the activation of downstream signaling pathways that lead to cell growth and proliferation.[\[15\]](#)

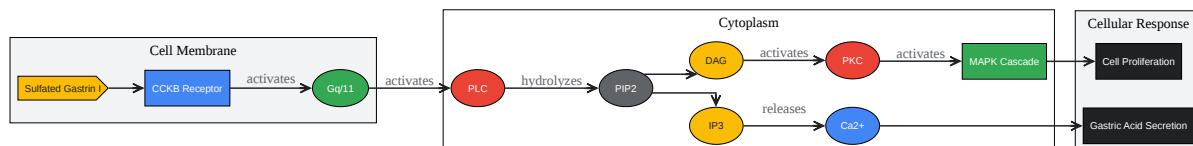
## Other Physiological Roles

Beyond its effects on the stomach, sulfated gastrin has been shown to influence other physiological processes. In cattle, it stimulates the release of ghrelin and growth hormone while inhibiting insulin secretion.[16] Gastrin also increases antral muscle mobility, promotes stomach contractions, and plays a role in the relaxation of the ileocecal sphincter.[14]

## Signaling Pathways of Sulfated Gastrin I

The binding of sulfated Gastrin I to the CCKB receptor initiates a cascade of intracellular signaling events. The CCKB receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[10]

Activation of the CCKB receptor by sulfated Gastrin I leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[15] These events lead to the activation of downstream kinase cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately results in the physiological responses of acid secretion and cell proliferation.[15][17]



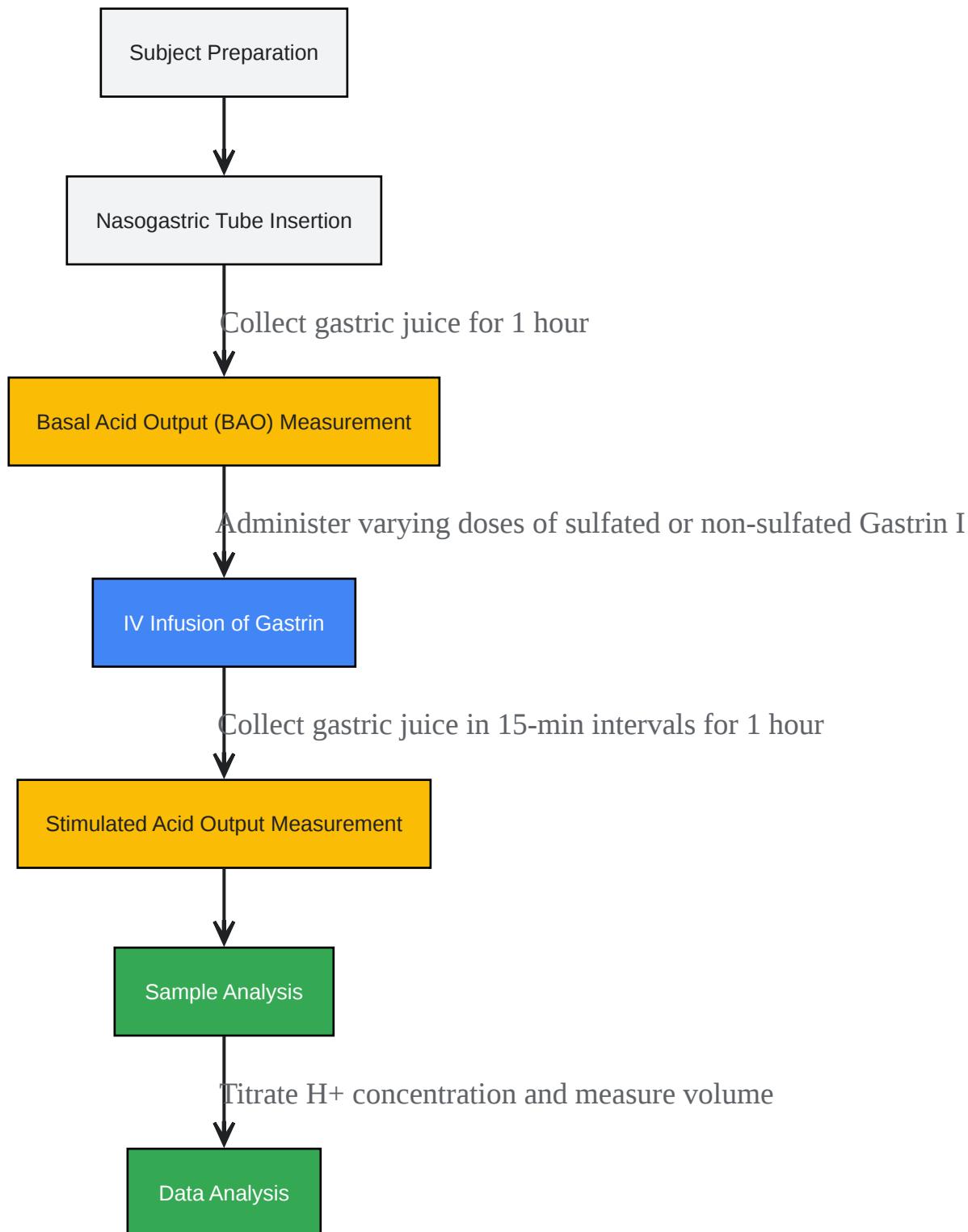
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Caption: Signaling pathway of sulfated Gastrin I via the CCKB receptor.

## Experimental Protocols

### Measurement of Gastric Acid Secretion in Humans

This protocol is a generalized representation based on methodologies described in the literature.[\[3\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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